molecular formula C13H17F3N4O2S B12268046 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

Cat. No.: B12268046
M. Wt: 350.36 g/mol
InChI Key: DQAGDMQAAACGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a cyclopropanesulfonyl group and a trifluoromethyl-substituted pyrimidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: Starting with a suitable diamine, the seven-membered diazepane ring can be formed through cyclization reactions.

    Introduction of the Cyclopropanesulfonyl Group: This can be achieved by reacting the diazepane with cyclopropanesulfonyl chloride under basic conditions.

    Attachment of the Pyrimidine Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the diazepane ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the diazepane ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)phenyl]-1,4-diazepane: Similar structure but with a phenyl ring instead of a pyrimidine ring.

    1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)thiazol-2-yl]-1,4-diazepane: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is unique due to the combination of the cyclopropanesulfonyl group and the trifluoromethyl-substituted pyrimidine ring. This combination can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17F3N4O2S

Molecular Weight

350.36 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

InChI

InChI=1S/C13H17F3N4O2S/c14-13(15,16)11-4-5-17-12(18-11)19-6-1-7-20(9-8-19)23(21,22)10-2-3-10/h4-5,10H,1-3,6-9H2

InChI Key

DQAGDMQAAACGNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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